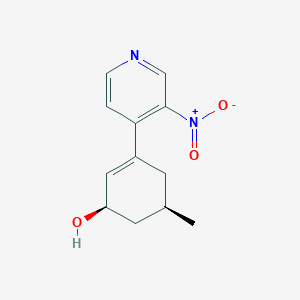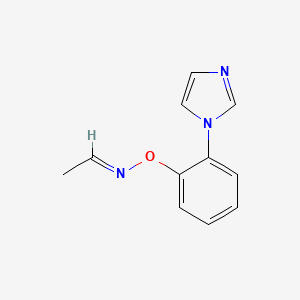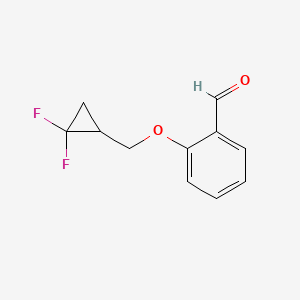
2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is an organic compound with the molecular formula C11H10F2O2 It features a benzaldehyde moiety substituted with a 2,2-difluorocyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde typically involves the reaction of 2,2-difluorocyclopropylmethanol with a suitable benzaldehyde derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the benzaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-((2,2-Difluorocyclopropyl)methoxy)benzoic acid
Reduction: 2-((2,2-Difluorocyclopropyl)methoxy)benzyl alcohol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to result from the disruption of cellular antioxidation systems in fungi, leading to oxidative stress and cell death . The compound may also interact with other cellular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: An aromatic aldehyde with a methoxy group, used in flavor and fragrance industries.
2-Hydroxy-4-methoxybenzaldehyde: Known for its potential tyrosinase inhibitory activity.
Uniqueness
2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H10F2O2 |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
2-[(2,2-difluorocyclopropyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(11)7-15-10-4-2-1-3-8(10)6-14/h1-4,6,9H,5,7H2 |
InChI Key |
KVMIMJDTVGRNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)COC2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)
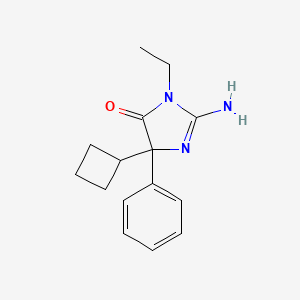
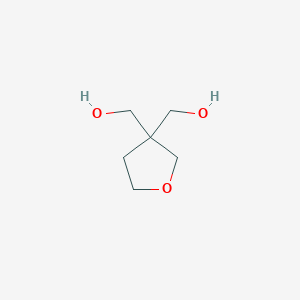
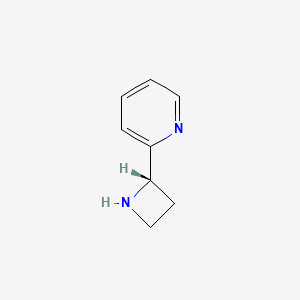
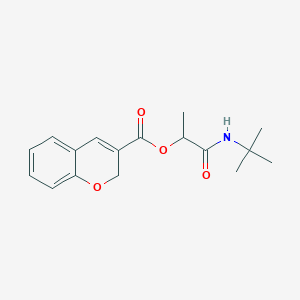
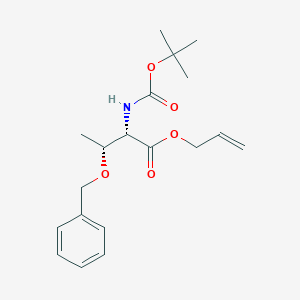
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
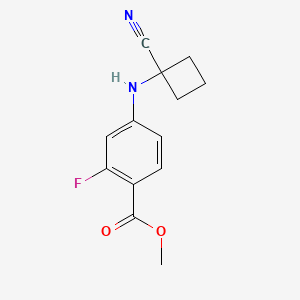
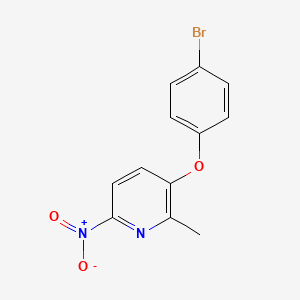
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
